![molecular formula C14H13NO4S B2625271 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid CAS No. 379254-26-9](/img/structure/B2625271.png)

4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

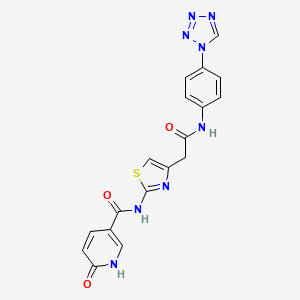

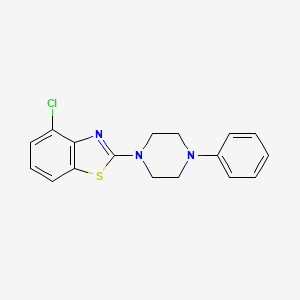

“4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid” is an organic compound with the molecular formula C14H13NO4S . The average mass of this compound is 291.322 Da and its monoisotopic mass is 291.056519 Da . It is also known by other names such as “4-[(4-Methylphenyl)sulfonyl]amino]benzoic acid”, “4-(4-methylbenzenesulfonamido)benzoic acid”, and "4-(4-Methylphenylsulfonamido)benzoic acid" .

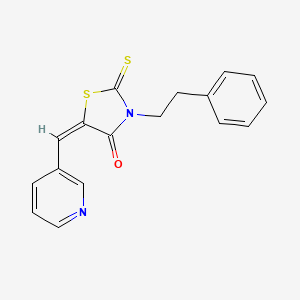

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a sulfonyl group that is further attached to a 4-methylphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C14H13NO4S, an average mass of 291.322 Da, and a monoisotopic mass of 291.056519 Da . The compound is an off-white solid with a yield of 93% and a melting point of 229–231 °C .Wissenschaftliche Forschungsanwendungen

EP1 Receptor Antagonists Development

Research conducted by Naganawa et al. (2006) highlighted the development of EP1 receptor-selective antagonists. The study explored analogs of functional PGE2 antagonists, where modifications included replacing the phenyl-sulfonyl moiety with heteroarylsulfonyl groups, optimizing antagonist activity, and demonstrating in vivo efficacy. This investigation underscores the compound's role in advancing therapeutic agents targeting specific receptor subtypes (Naganawa et al., 2006).

Synthesis of Sulfonamide and Sulfonate Derivatives

Almarhoon et al. (2019) reported an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives. This approach utilized sulfonyl chlorides as starting materials and employed green chemistry principles, yielding products with high purity and potential for biological applications. This study reflects the compound's versatility in synthesizing structurally diverse derivatives under environmentally benign conditions (Almarhoon et al., 2019).

Novel Methodologies in Organic Synthesis

The work by Riabchenko et al. (2020) explored the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. This study demonstrated the compound's utility in generating amino acid sulfonamide derivatives, showcasing its potential in organic synthesis and the development of compounds with unique biological activities (Riabchenko et al., 2020).

Environmental Degradation of Sulfonamides

A study on the degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 identified a novel pathway initiated by ipso-hydroxylation. This mechanism, which involves the hydroxylation of the carbon atom attached to the sulfonyl group leading to compound fragmentation, indicates the potential for bioremediation strategies targeting persistent environmental pollutants (Ricken et al., 2013).

Wirkmechanismus

Target of Action

The primary target of the compound 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription.

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The interaction of this compound with β-catenin affects the Wnt signaling pathway . The Wnt signaling pathway is involved in the regulation of cell proliferation, migration, and differentiation. The degradation of β-catenin disrupts the pathway, leading to the inhibition of these cellular processes .

Result of Action

The result of the action of this compound is the inhibition of Wnt signaling-dependent proliferation of cancer cells . By inducing the degradation of β-catenin, the compound disrupts the Wnt signaling pathway, leading to the inhibition of cell proliferation .

Biochemische Analyse

Biochemical Properties

4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation . This interaction highlights the compound’s potential in modulating protein stability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its ability to induce β-catenin ubiquitination and proteasomal degradation is a key aspect of its mechanism of action . This process involves the binding of the compound to the β-catenin protein, leading to its ubiquitination and subsequent degradation by the proteasome. Such interactions can result in the inhibition or activation of various enzymes and changes in gene expression.

Eigenschaften

IUPAC Name |

4-[(4-methylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-2-6-12(7-3-10)15-20(18,19)13-8-4-11(5-9-13)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOOPPFGYBXGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2625188.png)

![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)

![1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid](/img/structure/B2625199.png)

![5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625207.png)

![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)